

A Comprehensive Technical Guide to the Physicochemical Properties of Repaglinide Anhydride

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Compound of Interest

Compound Name: Repaglinide Anhydride

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of **Repaglinide Anhydride**, a critical active pharmaceutical ingredient (API) in the management of type 2 diabetes mellitus.[1] Understanding these properties is paramount for formulation development, ensuring bioavailability, and maintaining stability throughout the drug product lifecycle.

Introduction to Repaglinide

Repaglinide is an oral antihyperglycemic agent belonging to the meglitinide class of short-acting insulin secretagogues.[2] Its mechanism of action involves the blockage of ATP-dependent potassium (Kir6) channels in pancreatic β -cells, which stimulates insulin release in a glucose-dependent manner.[2][3][4][5] Chemically, it is (S)-2-Ethoxy-4-[2-[[[(1S)-3-methyl-1-[2-(1-piperidinyl)phenyl]butyl] amino]-2-oxoethyl]-benzoic acid, with the molecular formula C₂₇H₃₆N₂O₄ and a molecular weight of 452.6 g/mol.[3][5][6] As a Biopharmaceutics Classification System (BCS) Class II drug, Repaglinide is characterized by low solubility and high permeability.[7][8][9][10]

Physicochemical Data

The following tables summarize the key quantitative physicochemical properties of **Repaglinide Anhydride**.

Table 1: Solubility Profile

Solvent/Medium	Solubility	Temperature	Reference
Water	34 µg/mL	37°C	[11]
Water	34.6 µg/mL	37°C	[8]
Water	89.99 mg/L (0.08999 mg/mL)	25°C	[12]
Aqueous Buffers	Sparingly soluble	Not Specified	[3]
1:4 DMSO:PBS (pH 7.2)	~0.2 mg/mL	Not Specified	[3]
Ethanol	~25 mg/mL	Not Specified	[3]
DMSO	~30 mg/mL	Not Specified	[3]
Dimethyl formamide (DMF)	~30 mg/mL	Not Specified	[3]
DMSO	34 mg/mL	Not Specified	[12]
DMSO	91 mg/mL	Not Specified	[13]
Ethanol	91 mg/mL	Not Specified	[13]
Citro-phosphate buffer (pH 5.0)	4.9 µg/mL	Not Specified	[9]

Table 2: Thermal Properties and Other Physicochemical Parameters

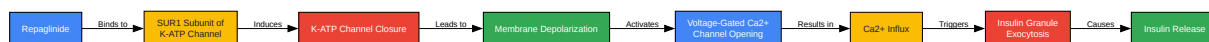
Parameter	Value	Reference
Melting Point	126-128°C (crystallized from ethanol-water)	[12]
Melting Point	129-130.2°C	[12]
Melting Point	130-131°C	[14]
Melting Point	138.26°C (from DSC)	[15]
Melting Point	136.9°C (from DSC)	[16]
Melting Point	126.8°C (from DSC)	[7]
pKa	4.19 (acidic), 6.01 (basic)	[10]
pKa	4.19, 5.78	[7]
LogP	3.97	[8][10][11]
LogP	5.9	[14]

Polymorphism

Repaglinide is known to exist in multiple polymorphic forms, which can significantly impact its dissolution and bioavailability. Different crystalline forms (Form I, II, and III) as well as an amorphous form have been identified. The investigation of polymorphs is a critical step in drug development to select the most stable and efficacious solid form.[17] X-ray powder diffraction (XRPD) is the primary technique for identifying and differentiating these polymorphic forms.[17] [18]

Mechanism of Action Signaling Pathway

Repaglinide exerts its therapeutic effect by modulating insulin secretion from pancreatic β -cells. The process is initiated by the binding of Repaglinide to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (K-ATP) channel.[19] This binding event leads to the closure of the channel, causing membrane depolarization. The change in membrane potential activates voltage-gated calcium channels, resulting in an influx of calcium ions. Elevated intracellular calcium then triggers the exocytosis of insulin-containing granules.[2][4][5][20]



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Fig. 1: Repaglinide's mechanism of action pathway.

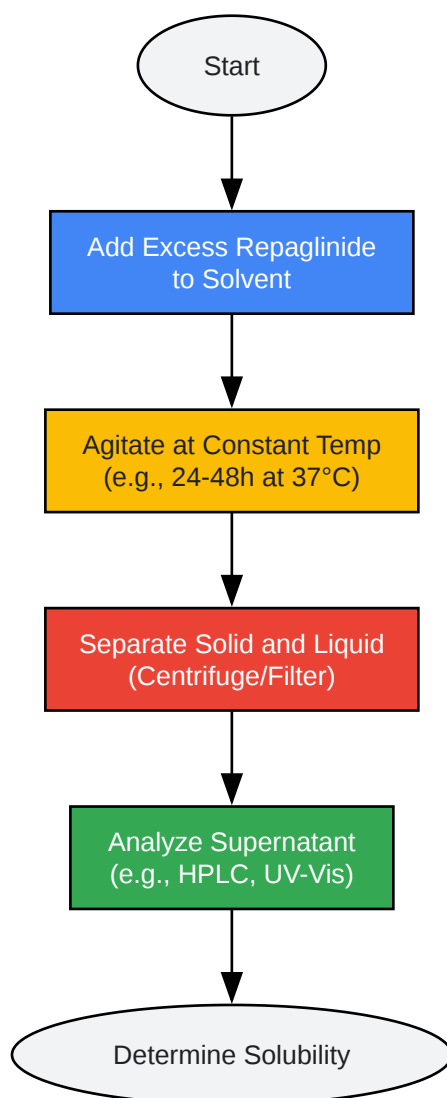
Experimental Protocols

Detailed methodologies are essential for the reproducible determination of physicochemical properties.

5.1. Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility.[21]

- Preparation: An excess amount of **Repaglinide Anhydride** is added to a known volume of the desired solvent (e.g., water, buffer of a specific pH) in a sealed container.[21][22]
- Equilibration: The suspension is agitated at a constant temperature (typically 37 ± 1 °C for biopharmaceutical relevance) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[21][23] The presence of undissolved solid should be visually confirmed.[22]
- Phase Separation: The solid and liquid phases are separated by centrifugation or filtration. [21] Care must be taken to avoid any temperature changes during this step.
- Analysis: The concentration of Repaglinide in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.[21]



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Fig. 2: Workflow for equilibrium solubility determination.

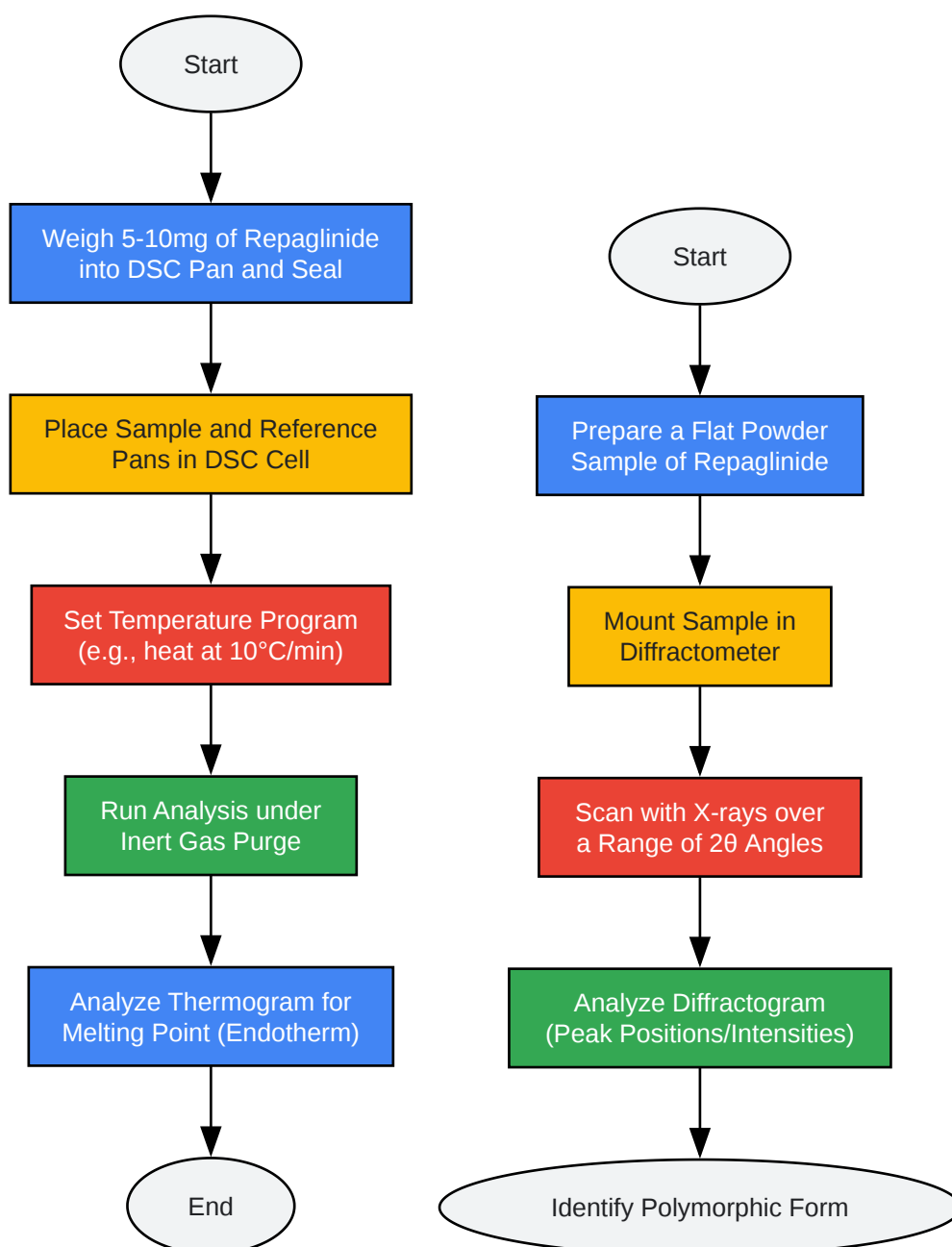
5.2. Differential Scanning Calorimetry (DSC)

DSC is used to measure the thermal properties of a sample, such as melting point and glass transitions.^{[24][25]}

- **Sample Preparation:** A small amount of **Repaglinide Anhydride** (typically 5-10 mg) is accurately weighed into an aluminum DSC pan.^[26] The pan is then hermetically sealed.
- **Instrument Setup:** The sample pan and an empty reference pan are placed in the DSC cell.^[26] The instrument is programmed with a specific temperature range and heating rate (e.g.,

5°C/min or 10°C/min).[26] The cell is purged with an inert gas like nitrogen.[27]

- Data Collection: The sample is heated, and the differential heat flow between the sample and the reference is measured as a function of temperature.[24][26]
- Data Analysis: The resulting thermogram is analyzed to determine the onset temperature and peak maximum of endothermic events (like melting) or exothermic events (like decomposition).[16][26]



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